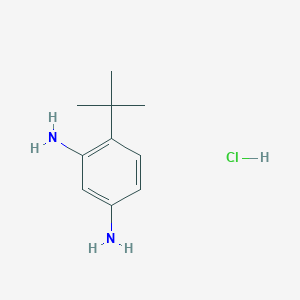

4-Tert-butylbenzene-1,3-diamine hydrochloride

Description

4-Tert-butylbenzene-1,3-diamine hydrochloride is an aromatic diamine derivative characterized by a benzene ring substituted with a tert-butyl group at the 4-position and amine groups at the 1- and 3-positions, forming a hydrochloride salt. Its tert-butyl group confers steric bulk and lipophilicity, which may influence binding interactions in biological systems or stability in synthetic applications .

Properties

IUPAC Name |

4-tert-butylbenzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-7(11)6-9(8)12;/h4-6H,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWJFQWJEOREKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylbenzene-1,3-diamine hydrochloride typically involves the nitration of tert-butylbenzene to form 4-tert-butyl-1,3-dinitrobenzene, followed by reduction to yield 4-tert-butylbenzene-1,3-diamine. The final step involves the conversion of the diamine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of 4-Tert-butylbenzene-1,3-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylbenzene-1,3-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Tert-butylbenzene-1,3-diamine hydrochloride has been explored for its potential therapeutic applications. Its structural features allow it to act as a versatile building block for synthesizing biologically active compounds.

Case Study: Antimalarial Activity

A notable study investigated the compound's derivatives in the context of antimalarial activity. Researchers synthesized various aryl and aralkyl amines based on triazolopyrimidine structures, with some derivatives showing promising activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . The study highlighted that modifications in the tert-butyl group significantly influenced the inhibitory potency, suggesting that 4-tert-butylbenzene-1,3-diamine derivatives could be optimized for enhanced antimalarial effects.

Polymer Science

In polymer chemistry, 4-tert-butylbenzene-1,3-diamine hydrochloride serves as an important precursor for synthesizing various polymers and copolymers. Its amine functionality allows it to participate in polycondensation reactions.

Synthesis of Polymeric Materials

The compound has been utilized in the synthesis of polyurethanes and polyamides. For instance, it can react with diisocyanates or dicarboxylic acids to form high-performance polymers with enhanced thermal and mechanical properties. This application is particularly relevant in the development of materials for automotive and aerospace industries.

Cosmetic Formulation

The cosmetic industry benefits from the incorporation of 4-tert-butylbenzene-1,3-diamine hydrochloride due to its properties as a stabilizing agent and antioxidant.

Formulation Studies

Recent research has focused on developing stable cosmetic formulations using this compound. A study employed experimental design techniques to optimize formulations containing 4-tert-butylbenzene-1,3-diamine hydrochloride, assessing physical stability and sensory properties . The results indicated that the compound significantly improved the moisturizing properties of creams and lotions.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimalarial derivatives | Enhanced potency through structural modifications |

| Polymer Science | Precursor for polyurethanes and polyamides | Improved thermal/mechanical properties |

| Cosmetic Formulation | Stabilizing agent in creams and lotions | Enhanced moisturizing effects |

Mechanism of Action

The mechanism of action of 4-Tert-butylbenzene-1,3-diamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino groups can form hydrogen bonds and other interactions with active sites of enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propane-1,3-diamine Derivatives

Several compounds share the propane-1,3-diamine backbone but differ in substituents and applications:

- N-Cyclohexyl-N′-benzyl propane-1,3-diamine hydrochlorides (e.g., Compounds 20, 21, 22, 26, 27):

- Structural Differences : These feature purine or pyridine moieties linked to the diamine core, enhancing their role as CXCR4 antagonists for HIV-1 inhibition .

- Synthetic Yields : Yields range from 29% to 65%, influenced by steric hindrance from cyclohexyl or aromatic groups .

- Key Contrast : Unlike 4-tert-butylbenzene-1,3-diamine hydrochloride, these compounds prioritize heterocyclic modifications for targeted receptor binding.

- N-(2-Aminoethyl)propane-1,3-diamine Cyclam Derivatives: Used in anti-HIV-1 agents, these combine macrocyclic cyclam with linear polyamines.

Benzene-1,3-diamine Derivatives

- Chrysoidine Derivatives (e.g., 4-Phenylazobenzene-1,3-diamine Salts): Structural Similarity: Share the benzene-1,3-diamine core but incorporate azo groups (e.g., chrysoidine monohydrochloride, CAS 4438-16-8) . Functional Differences: Chrysoidines are primarily azo dyes, whereas 4-tert-butylbenzene-1,3-diamine hydrochloride lacks chromophoric groups, limiting its use in staining but enhancing utility in non-optical applications . Solubility: The tert-butyl group improves organic solubility compared to chrysoidine’s hydrophilic azo and citrate groups .

Cycloalkane Diamine Hydrochlorides

- Cyclopentane-1,3-diamine Hydrochloride (CAS 1955505-49-3) :

Pharmaceutical Impurities and Intermediates

- N-Methylpropane-1,3-diamine Derivatives: Alfuzosin Hydrochloride Impurity D (N-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine) highlights how diamine structural variations impact drug purity. The tert-butyl group in 4-tert-butylbenzene-1,3-diamine could reduce metabolic degradation compared to methyl groups in such impurities .

- 4-(Tert-Butyl) Benzyl Chloride :

Data Tables

Table 2: Solubility and Stability Comparison

Biological Activity

4-Tert-butylbenzene-1,3-diamine hydrochloride, also known as 4-tert-butyl-1,3-phenylenediamine, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 164.25 g/mol

- CAS Number : 10362-14-8

The biological activity of 4-tert-butylbenzene-1,3-diamine hydrochloride is largely attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The amino groups in the compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways.

- Oxidative Stress Reduction : Research indicates that this compound may have protective effects against oxidative stress in cellular models. For instance, in studies involving astrocytes, it demonstrated a reduction in pro-inflammatory cytokines and free radicals, suggesting potential neuroprotective properties .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Neuroprotective Effects

A study investigated the effects of a related compound on amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The findings revealed that treatment with compounds similar to 4-tert-butylbenzene-1,3-diamine hydrochloride reduced Aβ plaque formation in vitro and in vivo, indicating potential applications in neurodegenerative disease treatment .

Antimicrobial Activity

Research on structurally similar compounds highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds were found to inhibit bacterial growth through mechanisms that involve disrupting cellular integrity and function .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Tert-butylbenzene-1,3-diamine | Neuroprotective; Antimicrobial | Enzyme modulation; Oxidative stress reduction |

| 4-(Tert-butyl)-2-nitroaniline | Precursor for synthesis; Limited activity | Similar interaction mechanisms |

| 2,4-Diaminotoluene | Antimicrobial; Antioxidant | Disruption of cell membranes |

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 4-Tert-butylbenzene-1,3-diamine hydrochloride?

Utilize Design of Experiments (DOE) methodologies, such as fractional factorial designs, to systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. Statistical analysis of variance (ANOVA) can identify significant factors affecting yield and purity. For example, solvent interactions in similar diamines (e.g., 4-methylbenzene-1,3-diamine) highlight the importance of binary solvent mixtures for solubility and reaction efficiency . Computational pre-screening of conditions (e.g., quantum chemical calculations) can further narrow optimal parameters .

Q. Which spectroscopic techniques are critical for characterizing 4-Tert-butylbenzene-1,3-diamine hydrochloride?

Key techniques include:

- NMR Spectroscopy : Confirm structural integrity via - and -NMR to resolve tert-butyl and aromatic proton environments.

- FT-IR : Identify amine hydrochloride stretches (~2500–3000 cm) and aromatic C-H bending modes.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, particularly for distinguishing protonated vs. chloride-adduct species. Cross-reference with PubChem data for analogous compounds (e.g., InChI key validation) to ensure consistency .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Adhere to institutional Chemical Hygiene Plans , including:

- Use of fume hoods and PPE (gloves, lab coats) to mitigate inhalation or dermal exposure.

- Rigorous waste segregation for halogenated byproducts.

- Mandatory safety training and 100% compliance with pre-lab assessments (e.g., hazard quizzes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 4-Tert-butylbenzene-1,3-diamine hydrochloride?

Conduct controlled replication studies under inert atmospheres to exclude oxidative byproducts. Employ advanced analytics (e.g., HPLC-MS) to detect trace impurities influencing reactivity. Cross-validate findings with computational models (e.g., density functional theory for reaction pathways) and compare solvent interaction parameters (e.g., Kamlet-Taft) to isolate solvent-specific effects .

Q. What role do solvent-solute interactions play in the compound’s stability during catalytic applications?

Investigate binary solvent systems (e.g., DMSO/water) using solvatochromic probes to correlate polarity with degradation rates. For instance, Zhu et al. (2014) demonstrated that hydrogen-bond-donor solvents stabilize diamine intermediates in analogous systems by reducing protonation-driven decomposition . Molecular dynamics simulations can further map solvation shells and predict aggregation behavior .

Q. How can computational tools enhance the design of reactors for kinetic studies of this diamine?

Integrate quantum chemical reaction path searches (e.g., via the ICReDD platform) to simulate transition states and identify rate-limiting steps. Pair with continuous-flow reactors equipped with in-situ UV-Vis or Raman monitoring for real-time kinetic data acquisition. This approach aligns with CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for scalable process optimization .

Q. What methodologies are effective for managing large datasets in multi-variable optimization studies?

Implement Electronic Lab Notebooks (ELNs) with metadata tagging for traceability. Use cheminformatics software (e.g., KNIME, Python RDKit) to automate data normalization and outlier detection. Secure datasets via encryption and version control, as emphasized in chemical software frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.